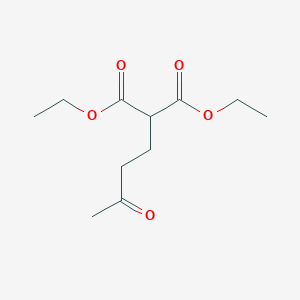

Diethyl (3-oxobutyl)malonate

Übersicht

Beschreibung

Diethyl (3-oxobutyl)malonate, also known as this compound, is a useful research compound. Its molecular formula is C11H18O5 and its molecular weight is 230.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Diethyl (3-oxobutyl)malonate, also known as diethyl malonate, is a compound that primarily targets carboxylic acids . The compound’s α hydrogens are flanked by two carbonyl groups, making it relatively acidic . This allows it to be easily converted into its enolate ion .

Mode of Action

The mode of action of this compound involves the formation of a new C−C bond through the alkylation of enolate ions . This process occurs when the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S N 2 reaction, displacing the leaving group by backside attack .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the malonic ester synthesis . This pathway is a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Pharmacokinetics

For instance, its relatively low molecular weight (230.258 Da ) could potentially enhance its absorption and distribution within the body.

Result of Action

The result of this compound’s action is the formation of a substituted monocarboxylic acid . This occurs when the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) on heating .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a base such as sodium ethoxide is necessary for the conversion of malonic ester into its enolate ion . Additionally, the type of alkyl halide used can affect the efficiency of the alkylation process .

Biologische Aktivität

Diethyl (3-oxobutyl)malonate is an ester derivative of malonic acid, known for its diverse applications in organic synthesis and medicinal chemistry. This compound's biological activity has garnered interest, particularly in the context of metabolic modulation and therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 230.26 g/mol. The compound features two ethyl groups and a 3-oxobutyl moiety attached to a malonate backbone, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to influence metabolic pathways. Similar compounds, such as diethyl malonate, have been shown to affect mitochondrial function, particularly in adipose tissue. Research indicates that malonate can induce the browning of white adipose tissue, enhancing energy expenditure and improving insulin sensitivity in obesity models .

Key Findings on Biological Activity

- Adipocyte Browning : Malonate has been shown to increase oxygen consumption in white adipocytes without inhibiting ATP synthesis. It promotes the expression of PRDM16, a transcription factor crucial for adipocyte browning, and uncoupling protein 1 (UCP1), a marker for beige adipocytes .

- Weight Management : In high-fat diet-induced obesity models, malonate administration resulted in significant reductions in body weight and white adipose tissue mass while improving insulin resistance .

- Potential Therapeutic Uses : The modulation of energy metabolism by this compound positions it as a candidate for therapeutic interventions aimed at obesity and metabolic disorders.

Case Study: Malonate-Induced Browning in Mice

A study conducted on mice fed a high-fat diet demonstrated that treatment with malonate led to:

- Increased expression of UCP1.

- Enhanced thermogenic capacity of white adipose tissue.

- Improved glucose tolerance and insulin sensitivity.

This suggests that compounds like this compound could be developed into treatments for metabolic syndrome and obesity-related conditions .

Comparative Biological Activity Table

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Diethyl (3-oxobutyl)malonate has the molecular formula and a molecular weight of approximately 230.26 g/mol. Its structure includes two ethyl ester groups attached to a central carbon chain with a ketone functional group. This structural configuration allows for diverse reactivity in organic synthesis.

Applications in Synthetic Chemistry

This compound serves as a crucial intermediate in various synthetic pathways:

- Malonic Ester Synthesis : It is employed to form carbanions that can be alkylated with electrophiles, leading to substituted acetic acids.

- Michael Additions and Claisen Condensations : The compound participates in these reactions, enabling the construction of more complex organic molecules.

- Synthesis of Pharmaceuticals : It is used as a precursor in the synthesis of various pharmaceutical compounds, including those with potential antimicrobial and anti-inflammatory activities.

Potential Biological Activities

While specific biological activities of this compound are not extensively documented, its structural similarity to other malonate derivatives suggests potential bioactivity. Compounds related to malonates have exhibited various biological properties, warranting further investigation into this compound's pharmacological potential.

Case Studies and Research Findings

- Pharmaceutical Synthesis : Research has demonstrated the effectiveness of this compound in synthesizing compounds like vigabatrin and nalidixic acid, which are critical in treating neurological disorders and bacterial infections respectively.

- Chemical Reactivity Studies : Studies have shown that this compound can undergo nucleophilic attacks at its carbonyl carbon, forming tetrahedral intermediates that lead to diverse final products.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Organic Chemistry | Building block for complex organic transformations |

| Pharmaceutical Development | Precursor for drugs such as vigabatrin and nalidixic acid |

| Biological Activity Research | Potential antimicrobial and anti-inflammatory properties |

| Chemical Reactivity | Involvement in Michael additions and Claisen condensations |

Eigenschaften

IUPAC Name |

diethyl 2-(3-oxobutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-4-15-10(13)9(7-6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUWYSWCNMTCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291471 | |

| Record name | diethyl (3-oxobutyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4761-26-6 | |

| Record name | NSC75766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl (3-oxobutyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.